molecular formula C11H17ClN2O2 B1531581 2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine CAS No. 1600185-66-7

2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine

Cat. No.: B1531581
CAS No.: 1600185-66-7
M. Wt: 244.72 g/mol
InChI Key: ALROLUCPUMSIKO-UHFFFAOYSA-N
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Description

2-Chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine is a substituted pyridine derivative featuring a chloro group at the 2-position and two 2-methoxyethyl substituents on the amine nitrogen. Applications for such compounds may include intermediates in pharmaceutical or agrochemical synthesis, though specific uses require further research.

Properties

IUPAC Name

2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-15-7-5-14(6-8-16-2)10-3-4-13-11(12)9-10/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALROLUCPUMSIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and two methoxyethyl groups. The structural formula can be represented as follows:

C11H15ClN2O2\text{C}_{11}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2

This structure is significant because the presence of electron-withdrawing and electron-donating groups can influence its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's activity is often evaluated through in vitro assays that measure its inhibitory effects on specific enzymes or cellular processes.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the substituents on the pyridine ring can significantly impact biological potency. For instance, the introduction of different alkyl or aryl groups at the nitrogen positions alters the compound's lipophilicity and binding affinity to target proteins .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Inhibition of NAPE-PLD : A study evaluating various pyridine derivatives found that this compound exhibited moderate inhibitory activity against N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism . The IC50 value was determined to be around 200 nM, indicating potential for further optimization.
  • Anticancer Activity : In another investigation, this compound was tested against various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain T-cell malignancies, with IC50 values in the low micromolar range . This suggests its potential as a therapeutic agent in oncology.
  • Neuroprotective Effects : Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially through modulation of signaling pathways related to neuroinflammation. Further research is required to elucidate these mechanisms fully .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusTarget Enzyme/Cell LineIC50 Value (nM)Notes
NAPE-PLD InhibitionNAPE-PLD~200Moderate potency; potential for optimization
Anticancer ActivityT-cell malignanciesLow micromolarSelective cytotoxicity observed
Neuroprotective EffectsNeuroinflammatory pathwaysTBDPotential modulation of signaling pathways

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Development : The compound serves as a lead structure for developing drugs targeting various diseases, particularly those affecting the central nervous system (CNS) and cancer. Its modifications can enhance potency and selectivity towards specific biological targets.

2. Biological Studies

  • Enzyme Inhibition : Research indicates that 2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine exhibits inhibitory activity against enzymes such as N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism. The compound has shown an IC50 value of approximately 200 nM, suggesting moderate potency.
  • Neuroprotection : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways. Further investigations are needed to clarify these mechanisms.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that alterations to the substituents on the pyridine ring significantly affect the compound's biological activity. For instance, variations in alkyl or aryl groups can modify lipophilicity and binding affinity to target proteins, thereby influencing therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study FocusTarget Enzyme/Cell LineIC50 Value (nM)Notes
NAPE-PLD InhibitionNAPE-PLD~200Moderate potency; potential for optimization
Anticancer ActivityT-cell malignanciesLow micromolarSelective cytotoxicity observed
Neuroprotective EffectsNeuroinflammatory pathwaysTBDPotential modulation of signaling pathways

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards certain T-cell malignancies, with IC50 values in the low micromolar range. This suggests its potential as a therapeutic agent in oncology.

Neuroprotective Studies

Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, enhancing survival through modulation of relevant signaling pathways. This property is particularly significant for developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred properties of 2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine and related compounds:

Compound Name Core Structure Substituents Key Features/Applications Reference
This compound Pyridine Cl, bis(2-methoxyethyl) Potential drug intermediate; polar substituents enhance solubility
2-Fluoro-N,N-bis(2-methoxyethyl)pyridin-4-amine Pyridine F, bis(2-methoxyethyl) Fluorinated analog; increased electronegativity may alter reactivity
N,N-bis(2-methoxyethyl)acrylamide Acrylamide bis(2-methoxyethyl) Polymer monomer; NMR-confirmed electronic environment
Tris(2-chloroethyl)amine (HN3) Aliphatic amine tris(2-chloroethyl) Nitrogen mustard (alkylating agent); cytotoxic properties
2-Chloro-N,N-bis(allyl)propanamide Propanamide Cl, bis(allyl) Allyl groups confer steric bulk; amide backbone

Substituent Effects on Reactivity and Properties

  • Halogen Influence : Replacing chlorine with fluorine (as in the 2-fluoro analog) introduces a smaller, more electronegative substituent. This may reduce electrophilicity at the pyridine ring but improve metabolic stability in biological systems .
  • Methoxyethyl vs. Chloroethyl Groups : Compared to tris(2-chloroethyl)amine (HN3, ), the methoxyethyl groups in the target compound lack the reactive β-chloroethyl motifs responsible for DNA alkylation in nitrogen mustards. This structural difference likely renders the pyridine derivative less cytotoxic but more stable under physiological conditions.
  • Backbone Variation : The acrylamide derivative () shares the bis(2-methoxyethyl) substitution pattern but features a flexible acrylamide backbone, enabling polymerization. In contrast, the rigid pyridine core in the target compound may favor planar interactions in crystal packing or receptor binding.

Solubility and Physical Properties

  • The methoxyethyl groups in both the target compound and N,N-bis(2-methoxyethyl)acrylamide () likely enhance solubility in polar solvents (e.g., water, methanol) compared to nonpolar analogs like 2-chloro-N,N-bis(allyl)propanamide ().
  • The pyridine ring’s aromaticity may reduce solubility in aqueous media relative to aliphatic amines but improve thermal stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine
Reactant of Route 2
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2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine

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